Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
Overview
Description
Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like trypsin .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic chemistry as a protecting group for amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of peptides and other complex organic molecules .
Pharmacokinetics
The boc group is known to improve the lipophilicity of compounds, which can enhance absorption and distribution .
Result of Action
The removal of the boc group under acidic conditions can reveal an amine group, which can participate in further reactions .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid. For instance, the Boc group can be removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid typically involves several steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the carboxylic acid functionality. The Boc protecting group is then added to protect the amine group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enable more efficient and sustainable production of such compounds. These systems allow for better control of reaction conditions and can lead to higher yields and purity compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a carboxylic acid to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to a wide range of products depending on the substituents introduced .
Scientific Research Applications
Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino acids and pyrrolidine derivatives, such as:
- Boc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
- Boc-(2S,3R)-3-methylglutamate
Uniqueness
Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the phenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific target molecules and in the study of stereochemical effects in biological systems .
Properties
IUPAC Name |
(2S,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVFMMJOXRYVKX-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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